![molecular formula C12H10ClNO3S B2398065 Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate CAS No. 339105-21-4](/img/structure/B2398065.png)

Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

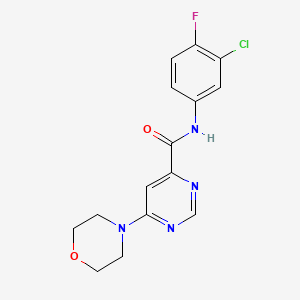

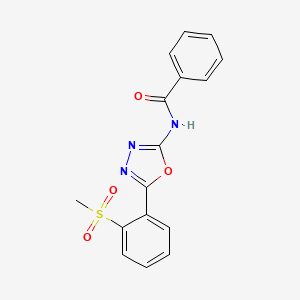

“Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate” is a chemical compound with the CAS Number: 339105-21-4. It has a molecular weight of 284.74 . The IUPAC name for this compound is methyl 4- ( (2-chloro-1H-1lambda3-thiazol-5-yl)methoxy)benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11ClNO3S/c1-16-11(15)8-2-4-9(5-3-8)17-7-10-6-14-12(13)18-10/h2-6,18H,7H2,1H3 . This code provides a specific representation of the molecular structure.Aplicaciones Científicas De Investigación

Agrochemicals and Pesticides

Thiazole derivatives, including our compound, have gained attention in agrochemical research. Their pesticidal properties make them valuable for crop protection. Researchers explore their effectiveness against pests, fungi, and weeds. Further studies may focus on optimizing their activity while minimizing environmental impact .

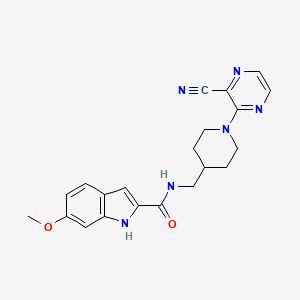

Pharmaceuticals and Drug Design

Thiazoles play a crucial role in medicinal chemistry. Our compound’s structure suggests potential as a drug candidate. Researchers investigate its interactions with biological targets, such as enzymes or receptors. It may exhibit antimicrobial, antiviral, or anticancer properties. Rational modifications can enhance its efficacy and safety .

Antioxidant Activity

Thiazole-based compounds often possess antioxidant properties. Our compound’s methoxybenzenecarboxylate moiety could contribute to scavenging free radicals. Researchers study its ability to protect cells from oxidative stress, potentially aiding in disease prevention .

Anti-Inflammatory and Analgesic Effects

Certain thiazole derivatives exhibit anti-inflammatory and analgesic activities. Our compound’s unique substitution pattern may influence these effects. Researchers explore its potential as a novel pain-relieving agent, possibly targeting specific pathways .

Antifungal Properties

Thiazoles have demonstrated antifungal activity. Our compound’s chlorothiazole group could be relevant here. Researchers evaluate its efficacy against fungal pathogens, aiming for applications in agriculture, medicine, or industry .

Photographic Sensitizers

Historically, thiazoles were used in photographic processes. While digital photography has replaced traditional methods, researchers continue to explore novel sensitizers. Our compound’s thiazole ring might contribute to light sensitivity, making it an interesting candidate for further investigation .

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets .

Mode of Action

Thiazole derivatives, in general, have diverse modes of action. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways .

Result of Action

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Propiedades

IUPAC Name |

methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-16-11(15)8-2-4-9(5-3-8)17-7-10-6-14-12(13)18-10/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNQJFJYJBMIMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397983.png)

![N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)

![N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2397995.png)

![N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2398004.png)

![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)